neuropeptide Y, Pro(34)-
Description
Overview of the Endogenous Neuropeptide Y (NPY) Family and its Receptors
The endogenous NPY family consists of structurally related peptides that act as key signaling molecules in both the central and peripheral nervous systems. wikipedia.orgfrontiersin.org Their biological effects are mediated through a family of G protein-coupled receptors.
The NPY family in mammals is composed of three primary 36-amino acid peptides: neuropeptide Y (NPY), peptide YY (PYY), and pancreatic polypeptide (PP). nih.govresearchgate.net These peptides share a significant degree of sequence homology and a conserved three-dimensional structure known as the PP-fold, which is characterized by a U-shaped hairpin motif. nih.govguidetopharmacology.org
Neuropeptide Y (NPY) is abundantly expressed in the central and peripheral nervous systems and is involved in regulating processes such as food intake, stress, and anxiety. frontiersin.orgresearchgate.netmdpi.com
Peptide YY (PYY) is primarily synthesized by endocrine cells in the gastrointestinal tract and is released postprandially. nih.govguidetopharmacology.org7tmantibodies.com It plays a role in slowing intestinal transit and inhibiting appetite. guidetopharmacology.org7tmantibodies.com
Pancreatic Polypeptide (PP) is mainly produced by the endocrine F cells of the pancreas and is also released in response to food intake. nih.govresearchgate.net7tmantibodies.com It is involved in the regulation of satiety and appetite. guidetopharmacology.orgmdpi.com
The N-termini of NPY and PYY can be truncated by enzymes like dipeptidyl peptidase 4, leading to the formation of fragments such as NPY(3-36) and PYY(3-36). nih.gov
In mammals, five distinct NPY receptor subtypes have been identified: Y1, Y2, Y4, Y5, and y6. frontiersin.orgfrontiersin.org With the exception of the y6 receptor, which is a non-functional pseudogene in humans and rats, these receptors are widely distributed throughout the body and mediate the diverse effects of the NPY peptide family. 7tmantibodies.comfrontiersin.orgguidetopharmacology.org All NPY receptors are coupled to pertussis toxin-sensitive G proteins of the Gi/o family. nih.govresearchgate.net7tmantibodies.com
The distribution of these receptors varies, contributing to their distinct physiological roles:
Y1 Receptors: Abundantly found in various cortical areas, the hippocampus, amygdala, striatum, and cerebellum. frontiersin.orgnih.gov They are also present on the basolateral side of the epithelial layer in the intestine. nih.gov
Y2 Receptors: The most abundant NPY receptor in the mammalian brain, with high levels in the cortex, hippocampus, and cerebellum. frontiersin.orgki.se They are also located on enteric neurons. nih.gov
Y4 Receptors: These receptors show a preferential affinity for PP. mdpi.com7tmantibodies.comguidetopharmacology.org They are found in the intestine, specifically on the basolateral aspect of the epithelial layer. nih.gov
Y5 Receptors: Primarily located in the central nervous system, with high concentrations in the hypothalamus and hippocampus, where they are involved in regulating food intake and hippocampal excitability. frontiersin.orgfrontiersin.org
y6 Receptors: While functional in some mammals like mice and rabbits, the y6 receptor is a pseudogene in primates, including humans, and is absent in the rat genome. 7tmantibodies.comfrontiersin.orgguidetopharmacology.org
Table 1: Overview of Mammalian NPY Receptor Subtypes
| Receptor Subtype | Preferential Endogenous Ligands | General Distribution | Functional Status in Humans |
|---|---|---|---|
| Y1 | NPY, PYY | Cortex, hippocampus, amygdala, striatum, cerebellum, intestine frontiersin.orgnih.govnih.gov | Functional frontiersin.org |
| Y2 | NPY, PYY, NPY(3-36), PYY(3-36) | Most abundant in the brain (cortex, hippocampus, cerebellum), enteric neurons frontiersin.orgnih.govki.se | Functional frontiersin.org |
| Y4 | PP | Intestine mdpi.com7tmantibodies.comguidetopharmacology.orgnih.gov | Functional frontiersin.org |
| Y5 | NPY, PYY | Hypothalamus, hippocampus frontiersin.orgfrontiersin.org | Functional frontiersin.org |
| y6 | - | - | Non-functional pseudogene 7tmantibodies.comfrontiersin.orgguidetopharmacology.org |
The existence of multiple NPY receptor subtypes with distinct physiological roles spurred the development of receptor-selective analogues. nih.gov Early research distinguished between Y1 and Y2 receptors based on their differential sensitivity to C-terminal fragments of NPY. nih.govnih.gov Y2 receptors were found to bind these fragments, while Y1 receptors did not. nih.govresearchgate.net This discovery was a critical step in the pharmacological characterization of the NPY system and paved the way for the design of more specific ligands. The goal has been to create tools that can selectively activate or block a single receptor subtype, allowing for a more precise understanding of its function and offering potential for targeted therapeutic applications. nih.govnih.gov
The Significance of Pro(34)-Substitution in Neuropeptide Y Analogues
A key breakthrough in the development of receptor-selective NPY analogues was the discovery that substituting the amino acid at position 34 with proline (Pro) significantly alters receptor binding affinity. frontiersin.orgoup.com
Among the Pro(34)-substituted analogues, [Leu31, Pro34]-Neuropeptide Y has emerged as a crucial research tool. nih.gov This compound, often referred to as [Pro34]-NPY, is characterized by the substitution of isoleucine at position 31 with leucine (B10760876) and glutamine at position 34 with proline. oup.com
Research has demonstrated that [Leu31, Pro34]-NPY is a potent and specific agonist for the Y1 receptor. nih.govresearchgate.net It exhibits high affinity for the Y1 receptor while having significantly reduced or no affinity for the Y2 receptor. researchgate.netoup.com This selectivity makes it an invaluable tool for differentiating the physiological effects mediated by the Y1 receptor from those of the Y2 receptor. nih.govnih.gov For instance, studies using this analogue have helped to delineate the role of Y1 receptors in blood pressure regulation. nih.govresearchgate.net
While highly selective for Y1 over Y2 receptors, it's important to note that [Leu31, Pro34]-NPY also shows affinity for Y4 and Y5 receptors. medchemexpress.comtocris.com Specifically, it has been shown to be a Y1/Y4/Y5 selective agonist. frontiersin.org The substitution of Proline at position 34 is not well-tolerated by the Y2 receptor, which contributes to the analogue's selectivity profile. frontiersin.orgoup.com
Table 2: Binding Affinity (Ki) of [Leu31, Pro34]-Neuropeptide Y for Human NPY Receptors
| Receptor Subtype | Ki (nM) | Reference |
|---|---|---|
| Y1 | 0.39 | medchemexpress.comtocris.com |
| Y2 | >1000 | medchemexpress.com |
| Y4 | 0.499 | medchemexpress.com |
| Y5 | 0.31 | medchemexpress.com |
The development of [Leu31, Pro34]-NPY and other Pro(34)-substituted analogues represents a significant advancement in NPY research, providing investigators with powerful tools to dissect the complex pharmacology of the NPY system. nih.govnih.gov
Properties
CAS No. |
138874-38-1 |
|---|---|
Molecular Formula |
C7 H11 N5 O |
Synonyms |
neuropeptide Y, Pro(34)- |
Origin of Product |
United States |
Receptor Binding and Pharmacological Profile of Pro 34 Neuropeptide Y
Structure-Activity Relationships (SAR) in Pro(34)-Neuropeptide Y Design
The specific pharmacological profile of Pro(34)-NPY is a direct result of its altered chemical structure. Structure-activity relationship (SAR) studies have elucidated the critical roles of specific amino acid residues in determining receptor binding and selectivity.
The substitution of the native glutamine residue with a proline at position 34 is the single most important modification for conferring Y1 receptor selectivity relative to the Y2 receptor. guidetopharmacology.orgnih.govannualreviews.org The introduction of this rigid imino acid is believed to be the crucial factor that redirects the peptide's affinity. researchgate.netfrontiersin.org This modification, which mimics the structure of Pancreatic Polypeptide (PP) at this position, is well-tolerated at Y1, Y4, and Y5 receptors but is detrimental to binding at the Y2 receptor. guidetopharmacology.orgmdpi.comfrontiersin.org The dramatic loss of affinity for the Y2 receptor is a consistent finding, making this substitution a cornerstone in the design of Y1-preferring ligands. mdpi.comfrontiersin.org Conversely, substituting the proline at position 34 with its D-enantiomer (D-Pro) leads to a considerable reduction in affinity at all NPY receptor subtypes, indicating that the specific L-conformation of the proline residue is essential. mdpi.com
While the Pro34 substitution is paramount for Y2 inactivity, other amino acid modifications have been explored to further refine the binding and selectivity profile of NPY analogs. The widely studied compound [Leu31, Pro34]NPY combines the key Pro34 substitution with a leucine (B10760876) at position 31. frontiersin.org However, the additional Leu31 modification does not appear to be essential for conferring Y1 selectivity, as analogs with only the Pro34 substitution also show this preference. guidetopharmacology.org
Other substitutions have been shown to enhance Y1 selectivity even further. The introduction of a phenylalanine at position 7, creating [Phe7, Pro34]pNPY, results in an analog with exceptionally high Y1 receptor selectivity—over 3000-fold compared to the Y2 and Y5 subtypes. nih.govsemanticscholar.org Similarly, the analog [Arg6,Pro34]pNPY also exhibits significant Y1 receptor preference. nih.govsemanticscholar.org These findings demonstrate that while Pro34 is the primary driver of the selectivity shift away from Y2, modifications at other positions, particularly in the N-terminal region like Phe7, can fine-tune the ligand's affinity and enhance its preference for the Y1 receptor. nih.govfrontiersin.org
Functional Receptor Activation Assays and Dose-Response Profiling
The functional activity of Pro(34)-Neuropeptide Y analogues, particularly [Leu31, Pro(34)]-NPY, has been extensively characterized through various in vitro and in vivo functional assays. These studies confirm its primary role as a potent and selective agonist for the Y1 receptor, while also revealing interactions with other NPY receptor subtypes.
Research using human neuroblastoma cell lines (SK-N-MC) that express Y1 receptors demonstrated that [Leu31, Pro34]NPY binding is associated with a transient increase in cytoplasmic free calcium concentrations, a functional response similar to that induced by native Neuropeptide Y (NPY). nih.govresearchgate.net In functional studies on SK-N-MC and HEL cells, which also have Y1-like receptors, the analogue [Pro34]peptide YY stimulated elevations in calcium with potency and efficacy similar to peptide YY (PYY). nih.gov
Functional autoradiography using agonist-induced [35S]GTPγS binding in rat brain sections has provided further evidence for receptor activation. nih.gov The Y1/Y4/Y5 agonist [Leu31, Pro34]-NPY was shown to increase [35S]GTPγS binding in several brain regions, and this stimulation was antagonized by the selective Y1 antagonist BIBP3226, confirming Y1 receptor-mediated G-protein activation. nih.gov
Electrophysiological studies have further detailed the functional effects of Pro(34)-NPY analogues. In hypothalamic hypocretin/orexin neurons, the Y1-selective agonist [Pro34]-NPY mimicked the hyperpolarizing action of NPY, an effect that was abolished by the Y1-specific antagonist BIBP3226. jneurosci.org This response was attributed to the direct activation of postsynaptic G-protein-linked inwardly rectifying potassium (GIRK) channels. jneurosci.org Specifically, [Pro34]-NPY (1 μM) activated a robust current with a reversal potential at -51.5 ± 2.5 mV in a high extracellular potassium concentration. jneurosci.org In contrast, the same Y1 agonist did not significantly alter the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting a lack of involvement in presynaptic inhibition at these particular synapses. jneurosci.org
Similarly, in identified GABAergic neurons of the hypothalamic arcuate nucleus, [Pro34]NPY induced a dose-dependent hyperpolarization of the cell membrane. nih.gov This effect was also mediated by the activation of GIRK-like currents and was blocked by the Y1 antagonist BIBP3226. nih.gov Furthermore, the Y1 agonist significantly depressed whole-cell barium currents (a measure of calcium channel activity) by 35.7 ± 8.6% in these neurons. nih.gov
Dose-response profiling in various models has quantified the potency of these analogues. In rat iridial arterioles, [Leu31,Pro34]NPY produced a long-lasting, dose-dependent contraction with a 50% effective concentration (EC50) of 10⁻⁸ M, demonstrating potent Y1 receptor-mediated vasoconstriction. physiology.org In studies on GnRH-1 neurons, [Pro34]NPY decreased the frequency of calcium oscillations in a dose-dependent manner over a concentration range of 0.1-100 nM. researchgate.net In arcuate nucleus neurons, [Leu31,Pro34]NPY caused a dose-dependent decrease in the amplitude of evoked synaptic currents. nih.gov
While potent at the Y1 receptor, [Leu31, Pro34]-NPY shows significantly lower activity at the Y2 receptor. nih.govresearchgate.netnih.gov Functional assays measuring the inhibition of serotonin (B10506) release from rat cerebral cortical slices, a Y2-mediated response, showed that [Pro34]peptide YY lacked agonistic effects. nih.gov In functional inositol (B14025) phosphate (B84403) accumulation assays using transfected COS-7 cells, [Phe7,Pro34]NPY showed a 160-fold decreased potency at the Y2 receptor compared to native NPY, with an EC50 value of 50.1 nM versus 0.3 nM for NPY. acs.org
Studies also indicate that Pro(34)-substituted analogues have functional activity at Y4 and Y5 receptors. nih.govtocris.com The radioligand [125I]Leu31, Pro34-PYY was found to bind with high affinity to the rat PP1/Y4 receptor. nih.gov The Y1/Y4/Y5 agonist [Leu31, Pro34]-NPY is often used to investigate these receptor subtypes. nih.govnih.gov In human endometrial cancer cells (HEC-1B) stably expressing the Y5 receptor, [Leu31,Pro34]NPY showed a binding affinity comparable to NPY itself. epa.gov However, in some functional assays, its effects can be subtype-dependent. For instance, while human pancreatic polypeptide (a Y4/Y5 agonist) mimicked NPY's effect on hippocampal seizure activity, [Leu31,Pro34]NPY (1 μM) had no effect, suggesting a lack of Y5-mediated functional activation in this specific model. pnas.org
Table 1: Receptor Binding Profile of Pro(34)-NPY Analogues This interactive table summarizes the binding affinities (Ki or IC50) of Pro(34)-Neuropeptide Y analogues for various NPY receptor subtypes.
| Compound | Receptor Subtype | Cell Line/Tissue | Binding Affinity | Reference |
|---|---|---|---|---|
| [Leu31,Pro34]-NPY | Y1 | - | Ki = 0.39 nM | tocris.com |
| [Leu31,Pro34]-NPY | Y1 | Human Neuroblastoma Cells | High Affinity | nih.govresearchgate.net |
| [Pro34]PYY | Y1-like | SK-N-MC cells | High Affinity | nih.gov |
| [Pro34]PYY | Y2-like | Porcine Splenic Membranes | >1000-fold less potent than PYY | nih.gov |
| [Leu31,Pro34]-NPY | Y4 | - | High Affinity | tocris.com |
| [125I]Leu31, Pro34-PYY | Y4 (rat PP1) | Transfected Cell Lines | High Affinity | nih.gov |
| [Leu31,Pro34]-NPY | Y5 | - | High Affinity | tocris.com |
Intracellular Signaling Mechanisms Elicited by Pro 34 Neuropeptide Y
G Protein Coupling and Downstream Effectors
The initial and most critical step in Pro(34)-Neuropeptide Y signaling is the activation of specific heterotrimeric G proteins. The subtype of G protein coupled to the receptor dictates the subsequent downstream signaling pathways that are engaged.
The Neuropeptide Y Y1 receptor, the target for Pro(34)-Neuropeptide Y, preferentially couples to pertussis toxin-sensitive G proteins of the Gi/o family. nih.govnih.gov This sensitivity to pertussis toxin, which ADP-ribosylates the α-subunit of Gi/o proteins and prevents their interaction with GPCRs, is a key piece of evidence confirming the involvement of this G protein class. nih.gov Upon agonist binding, the activated Y1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the G protein into its constituent Gαi/o-GTP and Gβγ subunits. Both of these dissociated components are active signaling molecules that modulate the function of distinct downstream effectors, such as adenylyl cyclase and phospholipase C, thereby propagating the signal within the cell. nih.gov
Modulation of Second Messenger Systems
Following Gi/o protein activation, the intracellular concentrations of key second messengers are rapidly altered. These small molecules, in turn, regulate the activity of a wide array of cellular proteins, including protein kinases and ion channels.
A canonical signaling output of Y1 receptor activation via Pro(34)-Neuropeptide Y is the inhibition of adenylyl cyclase. nih.gov The activated Gαi-GTP subunit directly binds to and inhibits this enzyme, thereby reducing the rate of conversion of ATP to cyclic AMP (cAMP). nih.govnih.gov This leads to a decrease in the intracellular concentration of cAMP. The reduction in cAMP levels attenuates the activity of cAMP-dependent protein kinase A (PKA), a key enzyme that phosphorylates numerous cellular substrates. This inhibitory effect on the cAMP pathway is a primary mechanism through which Pro(34)-Neuropeptide Y exerts its cellular effects. nih.govnih.gov
| Signaling Event | Effector | Outcome |
| Y1 Receptor Activation | Gαi Subunit | Inhibition of Adenylyl Cyclase |
| Decreased Adenylyl Cyclase Activity | cAMP Production | Reduction in intracellular cAMP levels |
| Reduced cAMP Levels | Protein Kinase A (PKA) | Decreased PKA activity |
In addition to cAMP inhibition, the activation of Y1 receptors by Pro(34)-Neuropeptide Y can lead to the mobilization of calcium from intracellular stores. nih.govpnas.org This process is typically mediated by the Gβγ subunits released upon Gi/o protein dissociation, which can activate phospholipase C (PLC). Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored Ca2+ into the cytoplasm, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i). nih.gov This calcium signal can then activate various calcium-dependent enzymes and cellular processes.
| Signaling Event | Effector | Second Messenger | Outcome |
| Y1 Receptor Activation | Gβγ Subunit | - | Activation of Phospholipase C (PLC) |
| PLC Activation | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) | Cleavage of PIP2 |
| IP3 Binding | IP3 Receptor (Endoplasmic Reticulum) | Intracellular Calcium ([Ca2+]i) | Release of Ca2+ from intracellular stores |
Activation of Kinase Cascades and Transcription Factors
The signaling pathways initiated by Pro(34)-Neuropeptide Y extend beyond second messengers to involve the activation of complex protein kinase cascades. These cascades can ultimately influence gene expression by modulating the activity of various transcription factors.
Research has indicated that neuropeptide Y receptor signaling can modulate the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a critical signaling cascade involved in cell survival, growth, and metabolism. figshare.com Activation of the Y1 receptor can lead to the stimulation of PI3K. Activated PI3K phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B). Once recruited to the plasma membrane, AKT is phosphorylated and activated by upstream kinases. Activated AKT then phosphorylates a multitude of downstream substrates, thereby regulating a diverse range of cellular functions. figshare.comnih.gov
ERK1/2 Signaling
Activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a significant consequence of Pro(34)-Neuropeptide Y receptor binding. Stimulation of the Y1 receptor by an NPY agonist leads to a transient phosphorylation and activation of ERK1/2. nih.gov This activation is dependent on the Gi/o heterotrimeric G-protein, as evidenced by its complete inhibition following treatment with pertussis toxin. nih.gov
In vascular smooth muscle cells (VSMCs), NPY-mediated signaling, which can be mimicked by Pro(34)-Neuropeptide Y, activates two major pathways that converge on the ERK1/2 cascade. nih.gov The first is a Y1 receptor-mediated activation of Phospholipase C (PLC), which increases intracellular calcium. This calcium increase, in turn, activates Protein Kinase C (PKC) and Calcium/calmodulin-dependent kinase II (CaMKII). Both PKC and CaMKII are instrumental in stimulating the Ras-Raf-MEK-ERK1/2 signaling cascade. nih.gov
Interestingly, studies in HEK293 cells expressing the Y1 receptor have shown that ERK1/2 activation can also occur through a pathway dependent on the Gβ/γ subunit and PI3-kinase, leading to the transactivation of the Insulin-like Growth Factor Receptor (IGFR). nih.gov This highlights the multiple routes through which Pro(34)-Neuropeptide Y can induce ERK1/2 signaling.
Protein Kinase A (PKA) Pathway
The interaction of Pro(34)-Neuropeptide Y with its receptors, particularly Y1 and Y5, has a predominantly inhibitory effect on the Protein Kinase A (PKA) pathway. NPY receptors are primarily coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase. researchgate.net This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net Since cAMP is the primary activator of PKA, a reduction in its levels results in the inhibition of the PKA signaling pathway. nih.gov This inhibitory mechanism is a common feature of NPY receptor activation. nih.gov
In VSMCs, this Y5 receptor-mediated inhibition of the adenylyl cyclase-PKA pathway serves to amplify the growth-promoting signals originating from Y1 receptor activation. nih.gov By suppressing the PKA pathway, which can have inhibitory effects on cell growth, Pro(34)-Neuropeptide Y can enhance the proliferative signals transmitted through other pathways like the ERK1/2 cascade. nih.gov
cAMP Response Element-Binding Protein (CREB) Phosphorylation
The phosphorylation of the cAMP Response Element-Binding Protein (CREB) is a critical step in regulating the transcription of numerous genes and is a point of convergence for multiple signaling pathways. CREB can be activated through phosphorylation by several kinases, including PKA and components of the MAPK/ERK pathway. nih.govnih.gov
Given that Pro(34)-Neuropeptide Y inhibits the PKA pathway, it is expected to reduce PKA-mediated CREB phosphorylation. However, its simultaneous activation of the ERK1/2 pathway provides an alternative mechanism for CREB activation. nih.gov The sequential activation of ERK and its downstream kinase, Rsk2, can lead to the phosphorylation and subsequent transactivation of CREB. nih.gov Therefore, the net effect of Pro(34)-Neuropeptide Y on CREB phosphorylation is likely determined by the balance and interplay between the inhibited PKA pathway and the activated ERK1/2 pathway within a specific cellular context.
Investigating Cross-talk Between Signaling Pathways
The signaling pathways activated by Pro(34)-Neuropeptide Y are not isolated but engage in significant cross-talk, creating an integrated cellular response. A prime example of this is observed in VSMCs, where signals originating from both Y1 and Y5 receptors converge. nih.gov
The mitogenic (proliferative) effect of NPY is mediated primarily through Y1 receptor activation of calcium-dependent pathways involving PKC and CaMKII. nih.gov These signals are further amplified by a calcium-independent pathway involving Y5 receptor-mediated inhibition of the PKA pathway. nih.gov Crucially, all three of these initial signaling branches—PKC, CaMKII, and PKA inhibition—ultimately converge on the ERK1/2 signaling cascade. nih.gov This convergence positions ERK1/2 as a central hub in integrating diverse signals initiated by NPY receptor agonists.
Furthermore, cross-talk between the ERK and PKA pathways is essential for the calcium-stimulated nuclear translocation of ERK, a necessary step for it to phosphorylate nuclear targets like CREB. nih.gov This indicates that even though the PKA pathway is inhibited by Pro(34)-Neuropeptide Y, basal PKA activity might still be required for the full functionality of the ERK signaling that it activates. This complex interplay ensures that the cell can mount a coordinated response, translating the external signal from Pro(34)-Neuropeptide Y into specific changes in gene expression and cellular function.
Interactive Data Tables
Table 1: Summary of Intracellular Signaling Pathways
| Pathway | Key Components | Effect of Pro(34)-Neuropeptide Y | Primary Receptor(s) |
| ERK1/2 Signaling | Ras, Raf, MEK, ERK1/2 | Activation/Phosphorylation nih.govnih.gov | Y1, Y5 |
| PKA Pathway | Adenylyl Cyclase, cAMP, PKA | Inhibition nih.gov | Y1, Y5 |
| CREB Phosphorylation | CREB, Rsk2 | Modulated (Potential for activation via ERK pathway) nih.gov | Y1, Y5 |
Physiological and Pathophysiological Roles of Pro 34 Neuropeptide Y: Preclinical Studies
Neurobiological Functions in Animal Models
Modulation of Anxiety and Stress Responses
Preclinical studies have consistently demonstrated the anxiolytic-like effects of Pro(34)-NPY, mirroring the actions of endogenous NPY. Administration of this Y1-preferring agonist has been shown to produce significant reductions in anxiety-related behaviors in various rodent models. For instance, in the elevated plus-maze (EPM), a widely used test to assess anxiety, Pro(34)-NPY administration leads to an increase in the time spent in the open arms, an indicator of reduced anxiety. nih.gov These effects are attributed to the activation of Y1 receptors, as they can be blocked by the administration of Y1-selective antagonists. nih.gov The anxiolytic properties of NPY are considered a key component of stress resilience, and the actions of Pro(34)-NPY further solidify the crucial role of the Y1 receptor in mediating the body's ability to cope with stress. frontiersin.org
Regulation of Synaptic Transmission and Plasticity
Pro(34)-NPY has been shown to modulate excitatory synaptic transmission in key brain regions associated with reward and motivation, such as the nucleus accumbens. nih.gov Specifically, at excitatory synapses onto D1 receptor-expressing medium spiny neurons (D1+ MSNs), activation of the Y1 receptor by Pro(34)-NPY enhances synaptic transmission. nih.gov This enhancement is evidenced by an increase in the amplitude of excitatory postsynaptic currents (EPSCs). nih.gov Furthermore, this modulation of synaptic strength by Pro(34)-NPY has behavioral implications, as its infusion into the nucleus accumbens has been found to enhance social interaction in mice. nih.gov These findings highlight the role of Y1 receptor signaling in synaptic plasticity and its influence on complex social behaviors.
Effects on Neuronal Excitability and Activity
The influence of Pro(34)-NPY on neuronal excitability is complex and can be region-specific, leading to either excitatory or inhibitory effects depending on the neuronal population and the complement of NPY receptors expressed. In studies examining gonadotropin-releasing hormone (GnRH) neurons, Pro(34)-NPY, which has affinity for Y1, Y4, and Y5 receptors, exhibited dual effects. It was found to excite a significant portion of GnRH neurons, while inhibiting a smaller subset. tocris.com Further investigation suggests that the inhibitory actions are likely mediated by Y1 receptors, while the excitatory effects are attributed to Y4 receptor activation. tocris.com In contrast, studies on layer V pyramidal neurons in the neocortex indicate that NPY, acting through its receptors, can decrease glutamatergic excitation. eurogentec.com
Role in Pain Perception and Antinociception
Pro(34)-NPY has demonstrated significant antinociceptive properties in animal models of pain. In the acetic acid-induced writhing test in mice, a model of visceral pain, intracerebroventricular administration of Pro(34)-NPY resulted in a dose-dependent and complete suppression of the pain response. nih.gov This effect suggests a central mechanism of action for its analgesic properties. The relative potency of Pro(34)-NPY in this assay, when compared to other NPY receptor agonists, strongly implicates the Y1 receptor subtype in mediating this antinociceptive action. nih.gov While NPY itself has been implicated in both pro- and antinociceptive effects depending on the context, the specific action of Pro(34)-NPY points towards a therapeutic potential for Y1 receptor agonists in pain management. frontiersin.org
Modulation of Axonal Transport
Axonal transport is a critical process for maintaining neuronal function, and its modulation can have significant physiological consequences. Pro(34)-NPY has been shown to inhibit axonal transport in cultured adult mouse dorsal root ganglion (DRG) cells. Specifically, application of this Y1 receptor agonist significantly reduced the number of particles moving in both the anterograde (away from the cell body) and retrograde (towards the cell body) directions. This effect was comparable to that of NPY itself, and further studies with other receptor-specific agonists indicated that both Y1 and Y2 receptors are involved in this inhibitory response. These findings suggest that NPY, through receptors including Y1, can act as a modulatory factor for the trafficking of essential materials along sensory neurons.
Neuroprotective Actions in In Vitro and Ex Vivo Models
The role of Pro(34)-NPY in neuroprotection is not as clearly defined as its other neurobiological functions, with some studies suggesting a more complex, and in some contexts, potentially detrimental role. For instance, one study reported that intracerebroventricular injection of [Leu31, Pro34]-NPY during middle cerebral artery occlusion in a rat model of stroke led to an increase in infarct volume and an overproduction of nitric oxide, suggesting a neurotoxic effect in this specific ischemic model. While NPY, in general, has been shown to have neuroprotective effects in various models of neurodegenerative diseases by reducing neuroinflammation, oxidative stress, and glutamate-induced excitotoxicity, the direct neuroprotective actions of Pro(34)-NPY remain an area requiring further investigation. It is plausible that the specific receptor subtype activation by Pro(34)-NPY (primarily Y1, but also Y4 and Y5) may lead to different downstream effects compared to the broader actions of endogenous NPY.
Data Tables
Table 1: Effects of Pro(34)-Neuropeptide Y on Anxiety-Related Behavior
| Animal Model | Behavioral Test | Observed Effect of Pro(34)-NPY | Implicated Receptor |
| Rodent | Elevated Plus-Maze (EPM) | Increased time in open arms (anxiolytic-like) | Y1 |
Table 2: Modulation of Synaptic Transmission by Pro(34)-Neuropeptide Y
| Brain Region | Neuron Type | Effect on Excitatory Postsynaptic Currents (EPSCs) | Implicated Receptor | Behavioral Outcome |
| Nucleus Accumbens | D1+ Medium Spiny Neurons | Increased amplitude | Y1 | Enhanced social interaction |
Table 3: Antinociceptive Effects of Pro(34)-Neuropeptide Y
| Pain Model | Administration Route | Observed Effect | Implicated Receptor |
| Acetic acid-induced writhing (mice) | Intracerebroventricular | Dose-dependent suppression of writhing | Y1 |
Table 4: Modulation of Axonal Transport by Pro(34)-Neuropeptide Y
| Cell Type | Transport Direction | Observed Effect | Implicated Receptor |
| Dorsal Root Ganglion (DRG) cells | Anterograde and Retrograde | Reduced number of transported particles | Y1 |
Neuroendocrine Regulation
Preclinical research indicates that Neuropeptide Y (NPY) analogues, including [Pro34]NPY, play a role in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system that regulates stress responses and many physiological processes including digestion, the immune system, mood, and energy homeostasis nih.govmdpi.com. Its activation leads to the release of glucocorticoids from the adrenal glands nih.gov.
In studies involving intracerebroventricular (ICV) administration of various NPY analogues to male rats, [Pro34]NPY was found to markedly stimulate the release of Adrenocorticotrophic hormone (ACTH), a key pituitary hormone in the HPA axis. nih.gov This suggests that the NPY receptor subtype that mediates the increase in plasma ACTH has a distinct activation profile. nih.gov Further investigations with other analogues revealed that this HPA-activating receptor is different from the Y1, Y2, Y3, Y4, or Y6 receptors and also appears to be distinct from the NPY receptor that controls food intake. nih.gov For instance, while a significant increase in plasma ACTH was observed 10 minutes after injection, a novel analogue fragment, [Pro34]NPY(13–36), did not stimulate food intake, unlike NPY itself. nih.gov
The activation of the HPA axis by NPY is believed to be integrated within the paraventricular nucleus (PVN) of the hypothalamus, where neuroendocrine corticotropin-releasing hormone (CRH) neurons are located. science.gov Studies using the Y1/Y5 agonist [Leu(31)Pro(34)]NPY infused into the PVN demonstrated an increase in plasma corticosterone (B1669441) levels, further supporting the role of Y1-like receptors in HPA axis activation. science.gov
Table 1: Effect of NPY Analogues on Plasma ACTH Levels in Rats This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Effect on Plasma ACTH |
|---|---|
| Neuropeptide Y (NPY) | Significant Increase |
| [Pro34]NPY | Marked Stimulation |
| Peptide YY (PYY) | Marked Stimulation |
| Human Pancreatic Polypeptide | Marked Stimulation |
| NPY(3–36) | Marked Stimulation |
| [d-Trp32]NPY | Significant Increase |
| [Pro34]NPY(13–36) | Significant Increase |
Data sourced from preclinical studies on male rats following intracerebroventricular administration. nih.gov
Pro(34)-Neuropeptide Y, acting as a specific agonist for the NPY Y1 receptor (Y1R), has been shown to directly influence the activity of Gonadotropin-Releasing Hormone (GnRH) neurons. nih.gov GnRH is the primary regulator of the reproductive axis, with its pulsatile release controlling the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govfrontiersin.orgnih.gov
Preclinical studies using nasal explants from embryonic mice demonstrated that the Y1R agonist Pro(34)NPY mimics the inhibitory effect of NPY on GnRH-1 neuronal activity. nih.gov This effect was observed as a decrease in the frequency of calcium oscillations in GnRH-1 neurons. The inhibitory action was dose-dependent, whereas agonists for Y2 and Y5 receptors did not alter GnRH-1 neuronal activity. nih.gov These findings indicate that at an early developmental stage, NPY can directly inhibit GnRH-1 neuronal activity via the Y1R, suggesting a direct link between metabolic function and the reproductive system. nih.gov
Cardiovascular System Effects
Pro(34)-Neuropeptide Y has been identified as a factor in cardiovascular regulation, specifically concerning blood pressure. NPY, in general, is recognized as a key peptide in blood pressure control through its modulation of the sympathetic nervous system. withpower.com It can induce vasoconstriction and enhance the effects of other vasoactive substances. withpower.comnih.gov
In vivo studies in anesthetized rats and dogs demonstrated that [Pro34]NPY elicits increases in arterial blood pressure. nih.gov This effect indicates a postjunctional action of the peptide, meaning it acts directly on the vascular smooth muscle rather than modulating neurotransmitter release from nerve endings. nih.gov The Y1 receptor, for which [Pro34]NPY is a selective agonist, is implicated in vasoconstriction and the regulation of blood pressure. nih.govtocris.com
The effects of Pro(34)-Neuropeptide Y on blood pressure are closely linked to its ability to induce arterial contractility. NPY is a potent vasoconstrictor that causes vascular smooth muscle cells to contract, either directly or by amplifying the action of other vasoconstrictors. nih.gov
Functional receptor studies on mesenteric arteries from Wistar-Kyoto (WKY) rats showed that NPY receptor agonists induce concentration-dependent contractions. nih.gov The Y1-selective agonist [Leu31,Pro34]NPY was shown to be a potent contractile agent in these arteries. nih.gov Similarly, in the perfused rat tail artery, [Leu31,Pro34]NPY enhanced the vasoconstrictor response to phenylephrine, with a maximal response greater than that of NPY itself. epistemonikos.org These findings underscore the significant role of the NPY Y1 receptor in mediating the contraction of arterial smooth muscle.
Table 2: Potency of NPY Analogues in Enhancing Phenylephrine-Induced Vasoconstriction in Rat Tail Artery This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Relative Potency vs. NPY | Maximal Response vs. NPY |
|---|---|---|
| Peptide YY (PYY) | 2x more potent | Much Greater |
| [Leu31,Pro34]NPY | Equiponent | Much Greater |
Data reflects the enhancement of vasoconstrictor response in the presence of 1 µM phenylephrine. epistemonikos.org
Metabolic and Energy Homeostasis Regulation
The neuropeptide Y system is a critical central regulator of energy homeostasis, with NPY itself being one of the most potent stimulants of feeding. nih.govnih.govnih.gov NPY neurons in hypothalamic nuclei, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), integrate peripheral metabolic signals to regulate food intake and energy expenditure. nih.govfrontiersin.orgscilit.com
While the broader NPY system is heavily involved in stimulating appetite, preclinical studies with specific analogues like [Pro34]NPY suggest a separation of functions. Research has shown a distinction between the NPY receptors that control feeding and those that activate the HPA axis. nih.gov A study in rats found that while NPY significantly increased 2-hour food intake, a novel fragment analogue, [Pro34]NPY(13–36), had no effect on feeding at doses that were effective in stimulating plasma ACTH. nih.gov This finding suggests that the structural components of NPY required for its effects on energy intake are different from those required for its neuroendocrine functions, and that activation of the specific receptor pathway targeted by [Pro34]NPY(13–36) does not lead to an orexigenic (appetite-stimulating) response. nih.gov
Feeding Behavior and Appetite Modulation
Neuropeptide Y (NPY) is a potent stimulator of food intake, acting on various hypothalamic nuclei to increase appetite. nih.gov It plays a role in decreasing the latency to eat, enhancing the motivation for food, and delaying satiety, which results in larger meal sizes. nih.gov The orexigenic (appetite-stimulating) effects of NPY are primarily mediated through the Y1 and Y5 receptors. nih.gov The NPY system, crucial for feeding regulation, is mainly located in the hypothalamus, with NPY being synthesized in the arcuate nucleus (ARC) and acting on the paraventricular (PVN), dorsomedial (DMN), and ventromedial (VMN) nuclei, as well as the perifornical area. nih.gov
The activity of this system is influenced by energy availability; for instance, it is upregulated during periods of food deprivation and returns to baseline levels after refeeding. nih.gov Diet composition, particularly carbohydrates and fats, also modulates its activity. nih.gov Key regulators of the NPY system include leptin signaling and glucose sensing, which are directly linked to the type of diet consumed. nih.gov
Preclinical studies have investigated the role of specific NPY receptor agonists, such as [Leu31, Pro34] NPY, a selective Y1 receptor agonist, in modulating feeding behavior. nih.gov While NPY itself is one of the most powerful orexigenic peptides found in the brain, stimulating food intake with a notable preference for carbohydrates, the specific effects of Pro(34)-Neuropeptide Y on these behaviors are a subject of ongoing research. nih.gov
The intricate network of appetite regulation involves a balance between orexigenic neuropeptides like NPY and agouti-related protein (AgRP), and anorexigenic neuropeptides such as α-melanocyte-stimulating hormone (α-MSH) and cocaine-amphetamine-regulated transcript (CART). nih.gov During fasting, there is an upregulation of NPY and AgRP gene expression and a downregulation of pro-opiomelanocortin (POMC) and CART gene expression in the hypothalamus. nih.gov
Glucose Metabolism and Energy Balance
Neuropeptide Y plays a significant role in the central regulation of metabolic homeostasis and energy balance. nih.gov NPY neurons are abundantly expressed in the arcuate nucleus of the hypothalamus, a key area for integrating peripheral metabolic signals with the brain. nih.gov These neurons are involved in regulating food intake and energy expenditure. nih.gov
The NPY system is sensitive to the body's energy status and is influenced by hormones such as leptin and insulin. nih.gov In states of hunger, NPY neurons in the arcuate nucleus are activated, leading to the stimulation of food intake and the suppression of energy expenditure. nih.gov This suppression is achieved through the inhibition of the basal metabolic rate and thermogenesis. nih.gov
NPY's influence on energy balance is partly mediated through its Y1 receptors in the paraventricular nucleus (PVN) and dorsomedial hypothalamus (DMH), where it suppresses thermogenic and cardiovascular sympathetic nerve activity. nih.gov Increased NPY release during hunger can suppress brown adipose tissue (BAT) sympathetic nerve activity, thus conserving energy. nih.gov
The interaction between NPY and leptin is crucial for the regulation of food intake and energy expenditure. researchgate.net Leptin, a hormone produced by adipocytes, suppresses the activity of the NPY-ergic pathway in the arcuate-paraventricular nucleus. researchgate.net This feedback loop is essential for maintaining energy homeostasis. researchgate.net
While the broader NPY system is clearly implicated in glucose metabolism and energy balance, further research is needed to delineate the specific actions of Pro(34)-Neuropeptide Y within these complex regulatory pathways.
Immunomodulatory Roles
Impact on Inflammatory Responses
Neuropeptide Y (NPY) has been shown to have a significant impact on inflammatory responses, acting as a modulator of immune and inflammatory processes. nih.gov It can influence the activity of glial cells, which are involved in neuroinflammation. nih.gov NPY can affect inflammatory responses and pain sensitivity by modulating the activity of these cells. nih.gov
In preclinical models, NPY has demonstrated the ability to inhibit the release of pro-inflammatory mediators. nih.gov For example, it can inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and interleukin-1β (IL-1β) in microglial cells. nih.gov This suggests an anti-inflammatory role for NPY in the context of neuroinflammation. nih.gov
The Y1 receptor appears to be crucial in mediating the anti-inflammatory effects of NPY. diabetesjournals.org Studies have shown that NPY, acting through the Y1 receptor, has a direct anti-inflammatory effect on macrophages. diabetesjournals.org Neuropeptides, in general, can stimulate immune cells, including mast cells, to produce pro-inflammatory cytokines, which can exacerbate inflammatory conditions. mdpi.com However, NPY's role is complex and can be both pro- and anti-inflammatory depending on the context. nih.gov
During an allergic inflammatory response, neuropeptides such as NPY can be released from peripheral neurons, enhancing the activation of eosinophils and promoting the release of inflammatory mediators. dovepress.com This facilitates the systemic transmission of inflammatory signals through the nervous system. dovepress.com
Regulation of Immune Cell Function
Neuropeptide Y (NPY) plays a multifaceted role in regulating the function of various immune cells. nih.gov It can directly modulate immune cells by acting on NPY receptors, which are expressed on these cells. nih.gov NPY's effects on immune cells include regulating proliferation, differentiation, and cytokine secretion. nih.gov
The Y1 receptor is particularly important in mediating NPY's effects on immune cells, and it can have a bimodal effect, exhibiting both anti-inflammatory and specific pro-inflammatory properties. nih.gov NPY has been shown to have profound effects on the functions of macrophages, T cells, mast cells, and natural killer cells, primarily through signaling via the Y1 receptor. diabetesjournals.org
In vitro studies have shown that activated Y1-deficient intraperitoneal macrophages display an increased inflammatory response, with exacerbated secretion of monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor (TNF). diabetesjournals.org The addition of NPY to wild-type macrophages attenuates the release of these cytokines, an effect that is blocked by a Y1 receptor antagonist but not a Y2 receptor antagonist. diabetesjournals.org
NPY can also influence the balance of T-helper (Th) cell responses, promoting a Th2 polarization by upregulating the production of IL-6 and IL-10 in immature dendritic cells. frontiersin.org This, in turn, leads to the polarization of naïve T cells into Th2 cells and an increase in IL-4 production by existing Th2 cells. frontiersin.org
Gastrointestinal System Effects
Inhibition of Gastric Acid Secretion and Gastric Mucosal Protection
Neuropeptide Y (NPY) and its analogs have demonstrated significant effects on the gastrointestinal system, particularly in the regulation of gastric acid secretion and the protection of the gastric mucosa. nih.govconsensus.app Preclinical studies in rats have shown that both NPY and the selective NPY Y1 receptor agonist, [Leu31,Pro34]NPY, can decrease basal gastric acid output. nih.gov
In a study examining their effects on gastric lesion formation and secretion, both compounds were found to reduce restraint-induced gastric lesion formation, as well as acid and pepsin secretion in pylorus-ligated rats. nih.gov Notably, [Leu31,Pro34]NPY exhibited a significantly greater magnitude of inhibition of secretion and reduction of ulcers compared to NPY at similar doses. nih.govconsensus.app
These findings suggest that the protective effects of NPY on the gut may be mediated through Y1 receptors. nih.gov The actions of NPY and [Leu31,Pro34]NPY were attenuated by benextramine, a non-selective NPY receptor antagonist, further supporting the involvement of NPY receptors in these gastrointestinal effects. nih.gov
The data from these studies are consistent with both a central and a peripheral action of NPY on the gut. nih.gov PYY and NPY are known to inhibit gut motility, gastric emptying, and gastric acid secretion. nih.gov It is suggested that these peptides regulate gastrointestinal function through effects on blood flow and by modulating neural control mechanisms. nih.gov
Interactive Data Table: Effects of NPY and [Leu31,Pro34]NPY on Gastric Parameters
| Compound | Effect on Basal Gastric Acid Output | Effect on Restraint-Induced Lesion Formation | Effect on Acid & Pepsin Secretion (Pylorus-Ligated) |
|---|---|---|---|
| Neuropeptide Y (NPY) | Decreased | Decreased | Decreased |
| [Leu31,Pro34]NPY | Decreased | Decreased | Decreased (Significantly greater than NPY) |
| Benextramine | Blocked protective effects of NPY and [Leu31,Pro34]NPY | Blocked protective effects of NPY and [Leu31,Pro34]NPY | Blocked antisecretory effects of NPY and [Leu31,Pro34]NPY |
Reproductive System Aspects (e.g., human syncytiotrophoblast)
Neuropeptide Y (NPY) is recognized as a significant signaling molecule within both the central and peripheral nervous systems, playing a crucial role in regulating the hypothalamic-pituitary-ovarian axis. nih.gov While direct preclinical research specifically investigating the Pro(34)-Neuropeptide Y analog in the reproductive system is limited, the well-established actions of NPY and its receptor subtypes, particularly the Y1 receptor for which Pro(34)-NPY is a selective agonist, provide a framework for its potential roles. nih.govnih.govresearchgate.net
In the context of pregnancy, NPY and its receptors are expressed in the placenta, including cytotrophoblastic cells. nih.govpublish.csiro.au NPY is believed to be involved in critical placental functions and cell-to-cell interactions during embryonic implantation. publish.csiro.au Studies have shown that NPY can stimulate the release of corticotropin-releasing hormone (CRH) from placental trophoblasts, an effect that is mediated through the Y1 receptor. oup.com This suggests a role for NPY signaling in the complex endocrine environment of the placenta.
The human syncytiotrophoblast is a continuous, multinucleated cell layer that covers the placental villi and is essential for nutrient exchange, hormone production, and maintaining the fetal-maternal barrier. wikipedia.orgnih.gov Dysregulation of NPY and its receptors in the placenta has been associated with pregnancy complications like preeclampsia. nih.govoup.com For instance, placental tissue from patients with preeclampsia has been found to have significantly lower NPY mRNA content compared to controls. oup.com Furthermore, NPY may influence the vascular dynamics of the placenta, as activation of the Y1 receptor can induce vasoconstriction. nih.gov Given that Pro(34)-NPY is a potent Y1 agonist, it could potentially modulate placental functions regulated by this receptor, although specific studies on its effect on syncytiotrophoblast formation or function have not been reported. nih.gov
| Model System | Key Findings Related to NPY System | Potential Implication for Pro(34)-NPY |
|---|---|---|
| Human Placental Trophoblasts | NPY stimulates CRF synthesis and release via the Y1 receptor. oup.com | As a Y1 agonist, Pro(34)-NPY may modulate the placental stress response. |
| Placental Tissue (Preeclampsia studies) | Placental NPY mRNA is lower in preeclampsia. oup.com Y1 receptor expression is also lower in preeclamptic placentas. nih.gov | Dysregulated Y1 receptor signaling, the target for Pro(34)-NPY, is implicated in the pathophysiology of preeclampsia. |
| Murine Uterus (Peri-implantation) | NPY expression increases in uterine epithelial cells under the influence of sex steroids, suggesting a role in implantation. publish.csiro.au | Pro(34)-NPY could influence early pregnancy events through Y1 receptor activation. |
Stem Cell Modulation and Proliferation
The Neuropeptide Y system is a significant regulator of stem cell activity, influencing proliferation, differentiation, and mobilization across various stem cell populations. nih.govnih.gov The effects are largely mediated through specific NPY receptors, with the Y1 receptor playing a prominent role. nih.govembopress.org Pro(34)-Neuropeptide Y, as a selective Y1 receptor agonist, is therefore of considerable interest in the context of stem cell biology. nih.govnih.govresearchgate.net
Preclinical studies have demonstrated that NPY stimulates the proliferation of several types of stem and progenitor cells. For instance, NPY promotes the proliferation of neural precursor cells in the hippocampus and subventricular zone, an effect mediated via the Y1 receptor. nih.gov Similarly, in retinal cell cultures, NPY was found to stimulate the proliferation of retinal neural cells, including nestin-positive neural stem cells, through Y1, Y2, and Y5 receptors. arvojournals.org
The hematopoietic system is also under the influence of NPY signaling. NPY helps to maintain the hematopoietic stem cell (HSC) microenvironment. embopress.org Activation of the Y1 receptor on macrophages by NPY contributes to HSC survival and can prevent bone marrow nerve injury induced by chemotherapy. embopress.org Furthermore, NPY can stimulate the proliferation of bone marrow mesenchymal stem cells (BMSCs) and prevent their apoptosis through the Y1 receptor. nih.gov Other studies have noted that NPY can also promote the proliferation of human adipose-derived stem cells. nih.gov
Given that [Leu31, Pro34]-NPY is a specific and potent agonist for the Y1 receptor, it is inferred that this compound can be instrumental in elucidating the precise mechanisms by which Y1 activation modulates stem cell behavior and proliferation. nih.govnih.gov
| Stem Cell Type | Observed Effect of NPY System Activation | Mediating Receptors |
|---|---|---|
| Neural Precursor/Stem Cells | Stimulates proliferation. nih.govarvojournals.org | Y1, Y2, Y5 nih.govarvojournals.org |
| Hematopoietic Stem Cells (HSCs) | Promotes survival and maintains the microenvironment. nih.govembopress.org | Y1 nih.govembopress.org |
| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Stimulates proliferation and prevents apoptosis. nih.gov | Y1 nih.gov |
| Human Adipose-Derived Stem Cells (hADSCs) | Stimulates proliferation at low concentrations. nih.gov | Not specified in the provided text. |
| Human Embryonic Stem Cells (hESCs) | Supports long-term self-renewal and proliferation. nih.gov | Y1, Y5 nih.gov |
Analytical and Experimental Methodologies for Studying Pro 34 Neuropeptide Y
In Vitro Receptor Characterization Techniques
In vitro methods are fundamental to understanding the direct interaction of Pro(34)-NPY with its target receptors at a molecular level. These techniques utilize cultured cells expressing specific NPY receptor subtypes to quantify binding affinity and functional activity.
Radioligand binding assays are a cornerstone in the characterization of Pro(34)-NPY, providing quantitative data on its affinity for different NPY receptor subtypes. These assays typically involve the use of a radiolabeled form of an NPY analog, such as [¹²⁵I-Tyr36]monoiodo-[Leu31, Pro34]NPY, to compete with unlabeled Pro(34)-NPY for binding to receptors expressed on cultured cell lines, like human neuroblastoma cells. nih.gov
The principle of this assay is based on the law of mass action, where the radiolabeled ligand and the unlabeled test compound (Pro(34)-NPY) compete for a finite number of receptor binding sites. By measuring the displacement of the radioligand at various concentrations of Pro(34)-NPY, a competition curve can be generated, from which the inhibition constant (Ki) can be calculated. The Ki value is an inverse measure of the binding affinity of the compound for the receptor.
Studies have demonstrated that Pro(34)-NPY analogs exhibit high affinity for the NPY Y1 receptor. For instance, [Leu31,Pro34]-Neuropeptide Y has been shown to be a high-affinity agonist for the Y1 receptor with a Ki of 0.39 nM. Importantly, these assays have also revealed the selectivity of Pro(34)-NPY, showing that it displaces radiolabeled NPY from cells expressing Y1 receptors but not from those expressing Y2 receptors. nih.gov
It is important to note that while Pro(34)-substituted analogs are selective for Y1 over Y2 receptors, some radiolabeled versions, like [¹²⁵I][Leu31,Pro34]peptide YY, have also been found to bind with high affinity to the pancreatic polypeptide 1 receptor, highlighting the need for careful interpretation of results in tissues expressing multiple receptor types. nih.gov
Table 1: Radioligand Binding Assay Data for Pro(34)-NPY Analogs
| Cell Line | Receptor Expressed | Radioligand | Competing Ligand | Finding |
|---|---|---|---|---|
| Human Neuroblastoma Cells | Y1 | [¹²⁵I-Tyr36]monoiodo-[Leu31, Pro34]NPY | [Leu31,Pro34]NPY | Specific high-affinity binding to Y1 receptors. nih.gov |
| Human Neuroblastoma Cells | Y2 | Radiolabeled NPY | [Leu31,Pro34]NPY | Does not displace radioligand from Y2 receptors. nih.gov |
| Not Specified | Y1 | Not Specified | [Leu31,Pro34]-Neuropeptide Y | High affinity with Ki = 0.39 nM. |
Functional cell-based assays are employed to determine the physiological response elicited by the binding of Pro(34)-NPY to its receptor. These assays measure downstream signaling events, such as changes in intracellular calcium concentration ([Ca²⁺]i) or cyclic adenosine (B11128) monophosphate (camp) levels.
Calcium Imaging: Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), typically leads to the mobilization of intracellular calcium. pnas.org Calcium imaging techniques utilize fluorescent calcium indicators, such as fluo-4 (B1262720) or genetically encoded indicators like GCaMP, to visualize and quantify these changes in real-time. nih.gov When Pro(34)-NPY binds to the Y1 receptor on cultured cells, the resulting increase in [Ca²⁺]i causes a significant increase in the fluorescence intensity of the indicator, which can be measured using a fluorescence microscope or a plate reader.
Studies have shown that the binding of [Leu31, Pro34]NPY to Y1 receptors on human neuroblastoma cells is associated with a transient increase in cytoplasmic free calcium concentrations, similar to the response observed with the endogenous ligand, NPY. nih.govresearchgate.net This confirms the agonistic activity of this Pro(34)-NPY analog at the Y1 receptor.
cAMP Measurement: The NPY Y1 receptor is coupled to the Gi signaling cascade, which inhibits the activity of adenylyl cyclase, the enzyme responsible for producing camp. nih.gov Therefore, activation of the Y1 receptor by an agonist like Pro(34)-NPY leads to a decrease in intracellular camp levels. Measurement of camp can be performed using various methods, including enzyme-linked immunosorbent assays (ELISAs) or reporter gene assays. A reduction in camp levels in response to the application of Pro(34)-NPY provides further evidence of its agonist activity at Gi-coupled NPY receptors.
Table 2: Functional Cell-Based Assay Findings for Pro(34)-NPY
| Assay Type | Cell Line | Ligand | Observed Effect |
|---|---|---|---|
| Calcium Imaging | Human Neuroblastoma Cells | [Leu31, Pro34]NPY | Transient increase in cytoplasmic free calcium. nih.govresearchgate.net |
| cAMP Measurement | Not Specified | Pro(34)-NPY (agonist) | Expected to decrease intracellular cAMP levels via Gi coupling. nih.gov |
G protein activation assays directly measure the initial step in the signal transduction cascade following receptor activation. The [³⁵S]GTPγS binding assay is a widely used functional assay that quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation. nih.govcreative-bioarray.com
When an agonist like Pro(34)-NPY binds to a GPCR, it induces a conformational change in the receptor, which in turn catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. creative-bioarray.com In this assay, the radiolabeled [³⁵S]GTPγS is used in place of GTP. Since [³⁵S]GTPγS is poorly hydrolyzed, it remains bound to the Gα subunit, allowing for its accumulation and measurement. creative-bioarray.com The amount of bound [³⁵S]GTPγS is directly proportional to the extent of G protein activation and, therefore, the efficacy of the agonist.
This assay is valuable for determining the potency (EC₅₀) and efficacy (Emax) of Pro(34)-NPY as a GPCR agonist. creative-bioarray.com It provides a direct measure of the functional consequence of receptor occupancy, upstream of second messenger signaling, making it less susceptible to signal amplification that can occur in downstream assays. creative-bioarray.com
Ex Vivo and In Vitro Tissue Preparations
To understand the physiological effects of Pro(34)-NPY in a more integrated system, ex vivo and in vitro tissue preparations are utilized. These methods involve studying the effects of the compound on isolated tissues or organs, providing insights into its function in a more physiologically relevant context.
Electrophysiological techniques are employed to investigate the effects of Pro(34)-NPY on neuronal activity. These methods involve recording electrical signals from individual neurons or neuronal populations in brain slices or other neural tissue preparations.
Whole-cell patch-clamp recordings can be used to measure changes in membrane potential or ionic currents in response to the application of Pro(34)-NPY. For example, recordings from spinal dorsal horn interneurons in an ex vivo slice preparation have been used to characterize the effects of [Leu31,Pro34]-Neuropeptide Y.
Field excitatory postsynaptic potential (fEPSP) recordings are used to assess the effects of Pro(34)-NPY on synaptic transmission. By stimulating a presynaptic pathway and recording the resulting field potential in a postsynaptic region, researchers can determine if Pro(34)-NPY modulates the strength of synaptic connections. Studies using NPY and its analogs have shown that they can suppress epileptiform activity and reduce excitatory synaptic transmission in brain slices. researchgate.netnih.govresearchgate.net
Tissue contractility studies are used to examine the effects of Pro(34)-NPY on smooth muscle function. These experiments typically involve isolating a strip of smooth muscle tissue, such as from the gastrointestinal tract or blood vessels, and mounting it in an organ bath. The contractile force of the tissue is measured in response to the application of various compounds.
While specific studies focusing solely on Pro(34)-NPY are not detailed in the provided context, the general methodology is relevant. For instance, studies on NPY and PYY have demonstrated their ability to inhibit colonic ion transport and contractility through Y1 and Y2 receptors. nih.gov Similar experimental setups could be used to investigate the specific effects of Pro(34)-NPY on smooth muscle contraction, providing information about its potential role in regulating processes like gastrointestinal motility or blood pressure.
Preclinical Animal Models and Behavioral Paradigms
Preclinical animal models are indispensable for understanding the in vivo effects of Pro(34)-Neuropeptide Y on complex physiological and behavioral processes. These models allow for the systemic or localized administration of the compound and the subsequent assessment of its effects through a variety of assays.
The route of administration is a critical consideration in preclinical studies of Pro(34)-Neuropeptide Y, as it determines the primary site of action.
Intracerebroventricular (ICV) Administration: This method involves the direct injection of the compound into the cerebral ventricles of the brain. ICV administration of [Leu31, Pro34]-NPY has been used to study its effects on cerebral blood flow and infarct volume following experimentally induced stroke. nih.gov This route is also employed in studies investigating the central effects of Y1 receptor activation on feeding behavior and anxiety. nih.gov
Intrathecal (IT) Administration: This technique delivers the compound directly into the subarachnoid space of the spinal cord. Intrathecal administration of [Leu31,Pro34]-neuropeptide Y has been instrumental in elucidating the role of spinal Y1 receptors in pain modulation. Studies have shown that this route of administration can exacerbate nerve injury-induced mechanical hyperalgesia, suggesting a pro-nociceptive role for Y1 receptor activation in the spinal cord under certain conditions.
A variety of neurobehavioral assays are used to assess the functional consequences of Pro(34)-Neuropeptide Y administration in animal models.
Anxiety Models: The anxiolytic or anxiogenic potential of Pro(34)-Neuropeptide Y is often evaluated using tests like the elevated plus maze. In this assay, the animal's willingness to explore the open, more "anxiety-provoking" arms of the maze versus the enclosed, "safer" arms is measured. Administration of [Leu31, Pro34]NPY, a Y1 receptor agonist, has been shown to have anxiolytic-like effects in this model.
Pain Models: To investigate the role of Y1 receptors in pain, researchers use models of neuropathic and inflammatory pain. For example, in rats with partial sciatic nerve injury, the continuous intrathecal infusion of [Leu31,Pro34]-neuropeptide Y has been shown to worsen mechanical hyperalgesia. The nociceptive flexion reflex, measured with an analgesymeter, is a common method to quantify mechanical pain thresholds in these models.
Learning and Memory Models: The Morris water maze is a widely used task to assess spatial learning and memory. While direct studies with Pro(34)-Neuropeptide Y in this model are less common, research on NPY and its receptors, including Y1, suggests a role in cognitive processes. nih.govnih.govphypha.iruran.ua For instance, NPY Y2 receptor knockout mice have shown deficits in this task. nih.gov
Feeding Behavior Models: Given the potent orexigenic effects of NPY, studies investigating Pro(34)-Neuropeptide Y often monitor food intake. Activation of Y1 and Y5 receptors is known to stimulate feeding. nih.govnih.gov
Table 1: Neurobehavioral Assays Used to Study Pro(34)-Neuropeptide Y
| Assay Type | Specific Model/Test | Behavioral Endpoint Measured |
|---|---|---|
| Anxiety | Elevated Plus Maze | Time spent in and entries into open vs. closed arms |
| Pain | Partial Sciatic Nerve Ligation | Mechanical withdrawal threshold |
| Learning & Memory | Morris Water Maze | Latency to find hidden platform, path length |
| Feeding Behavior | Food Intake Monitoring | Amount of food consumed over a specific period |
In addition to behavioral assessments, physiological parameters are monitored to understand the systemic effects of Pro(34)-Neuropeptide Y.
Blood Pressure Measurements: The cardiovascular effects of Pro(34)-Neuropeptide Y are a key area of investigation. In anesthetized rats and dogs, intravenous administration of [Pro34]NPY has been shown to cause a significant increase in arterial blood pressure. nih.gov This effect is consistent with the known vasoconstrictor properties of NPY mediated through Y1 receptors. nih.govnih.gov
Respiratory Monitoring: While not a primary focus in many studies of Pro(34)-Neuropeptide Y, respiratory rate and oxygen saturation are important parameters to monitor, especially when the compound is administered centrally, to ensure the safety of the animal and to rule out non-specific sedative effects that could confound behavioral results. asahq.orgnih.govapsf.orgapsf.orgjvsmedicscorner.com
Gene editing technologies, particularly the generation of knockout mice, have been pivotal in dissecting the specific roles of the Y1 receptor, the target of Pro(34)-Neuropeptide Y.
Knockout Mice: Mice lacking the NPY Y1 receptor (Y1-/-) have been instrumental in confirming that the effects of Pro(34)-Neuropeptide Y are indeed mediated by this receptor. By comparing the responses of wild-type and Y1-/- mice to the administration of a Y1 agonist, researchers can definitively attribute the observed effects to Y1 receptor activation. researchgate.net
Cre-LoxP System: This powerful tool allows for the conditional knockout of genes in specific cell types or at specific times. For example, by crossing mice with a floxed Npy1r gene (Npy1rloxP/loxP) with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., PirtCre for sensory neurons or Lbx1Cre for dorsal horn neurons), researchers can delete the Y1 receptor in targeted neuronal populations. nih.govnih.gov This approach has been used to pinpoint the specific sites of action for Y1-mediated effects in pain pathways. nih.gov
Molecular and Cellular Biology Techniques
A variety of molecular and cellular biology techniques are employed to study the mechanisms of action of Pro(34)-Neuropeptide Y at a finer level.
In Situ Hybridization: This technique is used to visualize the expression of messenger RNA (mRNA) for the Y1 receptor in brain tissue. By using a labeled probe that is complementary to the Y1 receptor mRNA, researchers can identify the specific neuronal populations that synthesize this receptor. nih.govnih.gov This information is crucial for understanding where Pro(34)-Neuropeptide Y is likely to exert its effects.
Immunohistochemistry (c-Fos): The protein c-Fos is often used as a marker of neuronal activation. Following the administration of a stimulus, such as Pro(34)-Neuropeptide Y, neurons that are activated will begin to express the c-fos gene. Immunohistochemistry using an antibody against the c-Fos protein can then be used to visualize these activated neurons, providing a map of the neural circuits engaged by the compound. nih.govtheopenscholar.comyoutube.comnih.govfigshare.com
Calcium Imaging: This technique allows for the real-time visualization of changes in intracellular calcium concentrations, which are a key indicator of neuronal activity. nih.govnih.govresearchgate.netresearchgate.net By loading neurons with a calcium-sensitive fluorescent dye, researchers can monitor the response of individual cells or neuronal populations to the application of Pro(34)-Neuropeptide Y. Studies have shown that binding of [Leu31, Pro34]NPY to Y1 receptors is associated with a transient increase in cytoplasmic free calcium. nih.gov
Table 2: Molecular and Cellular Biology Techniques for Studying Pro(34)-Neuropeptide Y
| Technique | Purpose | Information Gained |
|---|---|---|
| In Situ Hybridization | Visualize Y1 receptor mRNA | Location of cells that synthesize the Y1 receptor |
| Immunohistochemistry (c-Fos) | Detect neuronal activation | Identification of neurons and circuits activated by Pro(34)-NPY |
| Calcium Imaging | Monitor real-time neuronal activity | Functional response of neurons to Pro(34)-NPY application |
Immunocytochemistry and Immunohistochemistry for Receptor and Ligand Localization
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are crucial techniques for visualizing the distribution of Neuropeptide Y (NPY) and its receptors, including the Y1 receptor, which Pro(34)-Neuropeptide Y ([Pro34]NPY) selectively targets. These methods utilize antibodies that specifically bind to the target protein (either the ligand, [Pro34]NPY, or its receptor) to reveal their location within cells (ICC) or tissues (IHC).
Receptor Localization:
Studies using a novel, amino terminally-directed Y1 antisera have successfully mapped the distribution of the Y1 receptor protein throughout the rat central nervous system. nih.gov This was achieved through indirect immunofluorescence with tyramide signal amplification, a method that enhances the signal for better visualization. nih.gov The specificity of the antisera was confirmed through several methods, including solution-phase competition ELISA, Western blot, and in situ blocking experiments. nih.gov
These immunohistochemical analyses have revealed high concentrations of Y1 receptor immunoreactivity in various brain regions, including:
Claustrum
Piriform cortex (superficial layer)
Arcuate hypothalamic nucleus
Interpeduncular nucleus
Paratrigeminal nucleus
Lamina II of the spinal trigeminal nucleus and the entire spinal cord nih.gov
Moderate levels of Y1 immunoreactivity were observed in the main olfactory bulb, dorsomedial part of the suprachiasmatic nucleus, paraventricular hypothalamic nucleus, and several other areas. nih.gov Low levels were widely distributed throughout layers II-III of the cerebral cortex, nucleus accumbens core, and hippocampus, among other regions. nih.gov These findings are generally consistent with results from receptor autoradiography and mRNA analyses, further supporting the role of the Y1 receptor in NPY-mediated biological processes. nih.gov
Ligand Localization:
While specific immunocytochemical studies focusing solely on the localization of the [Pro34]NPY analog are less common, the distribution of endogenous NPY has been extensively studied. Immunohistochemical staining has been used to visualize NPY in various tissues, including the rat brain and human pancreas cancer. ptglab.com These studies provide a general understanding of where NPY peptides are located, which can infer potential sites of action for analogs like [Pro34]NPY. It is important to note that the distribution of an administered analog may not perfectly mirror that of the endogenous ligand due to factors like blood-brain barrier permeability and metabolic stability.
Western Blot Analysis for Signaling Pathway Components
Western blot analysis is a key technique for investigating the intracellular signaling pathways activated by [Pro34]NPY binding to its receptor. This method allows for the detection and quantification of specific proteins involved in these pathways, providing insights into the molecular mechanisms of [Pro34]NPY's effects.
One of the primary signaling cascades activated by NPY Y1 receptor agonists is the mitogen-activated protein kinase (MAPK) pathway. Research has shown that [Leu31, Pro34]-NPY, a well-characterized Y1 receptor agonist similar in function to [Pro34]NPY, increases the phosphorylation of the ERK MAP kinases p42 and p44 in subventricular zone (SVZ) cells. researchgate.net This phosphorylation indicates activation of the ERK signaling pathway. The mitogenic effect of this NPY analog on SVZ cells was completely abolished by blocking the p42/44 pathway with the inhibitor U0126, confirming that the proliferative effects are dependent on the activation of ERK kinases. researchgate.net
Western blotting can also be used to analyze the expression levels of the NPY receptors themselves. For instance, studies have used this technique to show that Y1 receptor protein levels can be significantly increased in microglial cells after challenge with lipopolysaccharide (LPS). nih.gov Furthermore, Western blot analysis has been employed to detect different forms of the Y1 receptor, such as a 42-kDa monomeric form and a higher molecular weight band that could represent a dimerized form of the receptor in membrane-enriched fractions. researchgate.net
The general workflow for using Western blot to study [Pro34]NPY signaling involves:
Treating cells or tissues with [Pro34]NPY.
Lysing the cells to extract proteins.
Separating the proteins by size using gel electrophoresis.
Transferring the proteins to a membrane.
Probing the membrane with primary antibodies specific to the signaling proteins of interest (e.g., phosphorylated ERK, total ERK).
Detecting the primary antibodies with labeled secondary antibodies.
Visualizing and quantifying the protein bands.
This powerful technique allows researchers to dissect the specific molecular events that occur downstream of [Pro34]NPY receptor activation. thermofisher.com
Gene Expression Analysis (e.g., mRNA, c-Fos, pCREB)
Gene expression analysis provides valuable information about the cellular responses to [Pro34]-Neuropeptide Y by measuring changes in the transcription of specific genes. This can be accomplished through various techniques that quantify messenger RNA (mRNA) levels or assess the activation of transcription factors like c-Fos and phosphorylated CREB (pCREB).
mRNA Analysis:
Quantifying the mRNA levels of the NPY Y1 receptor can indicate how cells might be adapting to prolonged or altered signaling. Real-time polymerase chain reaction (PCR) is a common method used for this purpose. For example, studies have shown that the expression of the Y1 receptor gene can be higher in older bone marrow stromal cells compared to their younger counterparts. nih.gov In situ hybridization is another technique that allows for the visualization of Y1 receptor mRNA directly within tissue sections, providing spatial information about where the receptor is being transcribed. nih.gov Analyzing Y1 receptor mRNA levels in response to [Pro34]NPY treatment can reveal whether this agonist induces feedback mechanisms that upregulate or downregulate the expression of its own receptor.
c-Fos Expression:
The protein c-Fos is an immediate early gene product that is often used as a marker of neuronal activation. An increase in c-Fos expression indicates that a neuron has been recently stimulated. Studies have shown a link between c-Fos and the regulation of NPY expression. For instance, in response to kainic acid-induced seizures, c-Fos is critical for the up-regulation of NPY expression in the granule cell layer of the dentate gyrus. nih.gov While direct studies on [Pro34]NPY-induced c-Fos expression are limited, it is plausible that as a Y1 receptor agonist, [Pro34]NPY could induce c-Fos expression in neurons that are activated by this signaling pathway, providing a map of its sites of action.
pCREB (phosphorylated cAMP response element-binding protein):
CREB is a transcription factor that is activated by phosphorylation (becoming pCREB) in response to a wide range of cellular signaling pathways, including those initiated by G protein-coupled receptors like the Y1 receptor. The activation of the Y1 receptor by agonists such as [Leu31, Pro34]-NPY has been shown to be related to G-protein and cAMP-dependent pathways. researchgate.net Therefore, examining changes in pCREB levels following treatment with [Pro34]NPY can provide insights into the downstream nuclear events that mediate the long-term effects of this neuropeptide analog. An increase in pCREB would suggest that [Pro34]NPY is capable of modulating gene expression through CREB-dependent mechanisms.
Advanced Imaging Techniques in Preclinical Research
Positron Emission Tomography (PET) Imaging Agent Development for NPY Receptors
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of biological processes. nih.gov The development of specific PET radiotracers for Neuropeptide Y (NPY) receptors is a significant area of research, aimed at better understanding the role of these receptors in various physiological and pathological conditions, including cancer, obesity, and neurological disorders. nih.govresearchgate.net
The development of a successful PET tracer for NPY receptors involves several key requirements. The tracer must exhibit high binding affinity and selectivity for the target receptor subtype, such as the Y1 receptor. nih.gov It also needs to have appropriate lipophilicity to cross cell membranes and potentially the blood-brain barrier for neuroimaging, as well as favorable pharmacokinetics, including rapid clearance from non-target tissues to ensure a good signal-to-noise ratio. mdpi.com
Several approaches have been taken to develop PET tracers for NPY receptors:
Peptide-Based Tracers: Early efforts focused on radiolabeling NPY analogs. For example, a glycopeptide analog of NPY was labeled with fluorine-18 (B77423) ([¹⁸F]) and showed high activity and excellent selectivity for the Y1 receptor over the Y2 receptor. acs.org In vivo PET imaging with this tracer demonstrated Y1 receptor-specific uptake in a breast cancer model. acs.org Another strategy involved modifying truncated NPY analogues to improve plasma stability while maintaining good binding affinity for the Y1 receptor. acs.org These truncated peptides were conjugated with a chelator, DOTA, for labeling with gallium-68 (B1239309) ([⁶⁸Ga]), and PET/CT imaging showed clear visualization of Y1 receptor-positive tumors. acs.org
Non-Peptide Tracers: To overcome some of the limitations of peptide-based tracers, such as poor metabolic stability and limited brain penetration, non-peptide small molecule antagonists have been developed as PET tracers. One promising candidate, [¹⁸F]Y₁-973, is a diaminopyridine derivative that has been shown to be a suitable nonpeptide PET tracer for central Y1 receptor imaging in non-human primates. acs.org This tracer exhibited excellent properties for brain imaging, including rapid kinetics and a large binding potential suitable for receptor occupancy studies. nih.gov
The development of these PET imaging agents for NPY receptors has provided significant insights into the molecular mechanisms involving these receptors and holds promise for diagnostic applications in oncology and neurology. nih.gov
Table of Key PET Tracers for NPY Y1 Receptors
| Tracer Name | Type | Radioisotope | Key Findings |
| [¹⁸F]3b | Glycopeptide | ¹⁸F | High activity and selectivity for Y1R over Y2R; Y1R-specific uptake in MCF-7 tumors. acs.org |
| [⁶⁸Ga]CCZ01055 | Truncated NPY analogue | ⁶⁸Ga | Good binding affinity to Y1R; clear visualization of Y1R-positive tumors with low kidney accumulation. acs.org |
| [¹⁸F]Y₁-973 | Non-peptide (diaminopyridine derivative) | ¹⁸F | Suitable for central Y1R imaging in non-human primates; rapid kinetics and large binding potential. nih.govacs.org |
Table of Compounds Mentioned
Preclinical Implications and Future Directions for Pro 34 Neuropeptide Y Research
Potential as a Pharmacological Research Tool
[Leu31, Pro34]-Neuropeptide Y ([Leu31, Pro34]-NPY) is a potent and specific agonist for the Neuropeptide Y Y1 receptor subtype. nih.govresearchgate.net This selectivity is crucial for its use as a pharmacological research tool, allowing scientists to differentiate the functions of Y1 receptors from other NPY receptors, such as the Y2 subtype. nih.govresearchgate.net In experimental settings, [Leu31, Pro34]-NPY can displace radiolabeled NPY only from cells expressing Y1 receptors, not from those expressing Y2 receptors. nih.govresearchgate.net
The binding of this analog to Y1 receptors initiates distinct intracellular signaling cascades. For instance, in human neuroblastoma cell lines, its binding leads to a transient increase in cytoplasmic free calcium concentrations, a response similar to that induced by native NPY. nih.govresearchgate.net This tool is also effective in in vivo models. In anesthetized rats, [Leu31, Pro34]-NPY demonstrated greater potency than NPY in elevating blood pressure, confirming its activity and utility in studying the physiological importance of Y1 receptors in cardiovascular regulation. nih.govresearchgate.net The porcine variant, (Pro34)-NPY, also functions as a selective Y1 receptor agonist, further validating its role in studying postjunctional receptor actions. novoprolabs.com
Investigation of Therapeutic Targets in Preclinical Disease Models (Mechanistic Focus)
The selectivity of Pro(34)-NPY analogues makes them invaluable for investigating the mechanistic role of the Y1 receptor in various pathologies. By activating this specific receptor, researchers can probe its contribution to disease processes and identify it as a potential therapeutic target.
The NPY system is deeply implicated in stress resilience and emotional regulation, with the Y1 receptor playing a significant role. nih.govnih.gov Preclinical studies utilize Y1-selective agonists like [Leu31, Pro34]-NPY to explore these pathways. In a rat model of Alzheimer's disease, administration of [Leu31, Pro34]-NPY was shown to ameliorate memory impairments. nih.gov This neuroprotective effect highlights the Y1 receptor as a potential target for cognitive decline. nih.gov
Mechanistically, the anxiolytic (anxiety-reducing) effects of Y1 receptor activation are linked to its modulation of neuronal excitability in key brain regions like the amygdala. nih.gov Research has shown that [Leu31, Pro34]-NPY reduces the amplitude of NMDA-evoked excitatory postsynaptic currents while increasing the amplitude of GABA-A receptor-mediated inhibitory postsynaptic currents in amygdalar neurons. nih.gov This shift in the balance of excitatory and inhibitory signals provides a cellular basis for the observed behavioral effects and supports the investigation of Y1 agonists in stress-related psychiatric disorders. nih.govnih.gov
NPY is a potent modulator of pain signaling, particularly at the spinal cord level. nih.govarxiv.org The Y1 receptor is a key mediator of NPY's analgesic effects in chronic pain states. nih.gov Preclinical research using the Y1-selective agonist [Leu31, Pro34]-NPY has been instrumental in dissecting the specific cellular mechanisms involved.
In a mouse model of neuropathic pain following nerve injury, intrathecal (spinal) administration of [Leu31, Pro34]-NPY significantly reduced mechanical allodynia (pain from a normally non-painful stimulus). nih.gov Further investigation revealed that this pain-alleviating effect is not mediated by all Y1-expressing neurons. Instead, the analgesic action of the Y1 agonist specifically requires a subpopulation of spinal cord interneurons that co-express the gastrin-releasing peptide (Grp). nih.gov When the Y1 receptor was selectively deleted from these Grp-expressing interneurons, the analgesic effect of [Leu31, Pro34]-NPY was lost. nih.gov This finding pinpoints a precise neuronal population as a therapeutic target for developing Y1-based pain therapies.
The NPY system is a critical regulator of energy homeostasis and cardiovascular function. While central NPY is known to stimulate food intake, peripheral NPY and its receptors have distinct roles. nih.gov The Y1 receptor, in particular, is involved in cardiovascular regulation.
In vivo studies in anesthetized rats have demonstrated that [Leu31, Pro34]-NPY is even more potent than native NPY at increasing blood pressure. nih.govresearchgate.net This potent vasoconstrictive effect is mediated by Y1 receptors and underscores their importance in blood pressure control. This makes the Y1 receptor a subject of investigation for its potential role in the pathophysiology of hypertension. nih.gov
In the gastrointestinal tract, NPY and its receptors, including Y1, play a role in regulating secretion and protecting the gastric mucosa. nih.govnih.gov Studies using [Leu31, Pro34]-NPY have helped to clarify the specific contribution of the Y1 receptor to these functions.
In rat models, both central and peripheral administration of [Leu31, Pro34]-NPY demonstrated protective effects on the stomach. nih.gov The compound decreased basal gastric acid output and reduced the formation of gastric lesions induced by restraint stress. nih.govconsensus.app Notably, at comparable doses, [Leu31, Pro34]-NPY showed a significantly greater magnitude of inhibition of gastric secretion and ulcer reduction than native NPY. nih.gov The involvement of the Y1 receptor was confirmed as the protective effects were blocked by the NPY receptor antagonist benextramine, suggesting that Y1 receptor activation is a key mechanism for gastric protection. nih.gov
A significant future direction for Pro(34)-NPY research is in oncology, where the overexpression of Y1 receptors on certain tumor cells, such as breast cancer, provides a specific target. nih.govsnmjournals.org Modified Pro(34)-NPY analogues are being developed as targeting agents to deliver imaging probes or therapeutic payloads directly to cancer cells, minimizing effects on healthy tissue. mdpi.comencyclopedia.pub
These analogues are engineered to bind with high affinity to the Y1 receptor. For imaging, they are conjugated with radiometals. For example, [Phe7, Pro34]-NPY derivatives have been labeled with Technetium-99m (99mTc) or Indium-111 (111In) for use in scintimammography and preclinical PET imaging to diagnose Y1-positive tumors. nih.govsnmjournals.org For therapy, Y1-selective ligands can be attached to nanoparticles carrying chemotherapeutic drugs like doxorubicin (B1662922), creating a targeted drug delivery system. mdpi.com This approach aims to increase the concentration of the anticancer drug at the tumor site, enhancing its efficacy. nih.govmdpi.com
Table 1: Preclinical Applications of Pro(34)-NPY Analogues in Cancer Research
| Y1-Selective Ligand/Analogue | Cancer Type / Model | Application | Mechanistic Focus / Finding |
|---|---|---|---|
| [Lys(111In/DOTA)4, Phe7, Pro34]NPY | Breast Cancer | Diagnostic Imaging | Demonstrates high affinity to the Y1 receptor, suggesting potential for future breast tumor diagnosis. nih.gov |
| 99mTc(CO)3-NαHis-Ac-[Phe7,Pro34]-NPY | Breast Cancer | Diagnostic Imaging | Used in women with breast cancer, providing a proof-of-concept for targeting Y1 receptors for imaging. snmjournals.org |
| [Pro30, Nle31, Bpa32, Leu34]NPY(28–36) | Breast Cancer (MCF-7 cells) | Drug Delivery | Used as a targeting ligand on a nanoparticulate system to deliver doxorubicin to breast cancer cells. nih.gov |
| [Asn6, Pro34]-NPY | Glioma / Breast Cancer | Drug Delivery | Used on nanomicelles to improve blood-brain barrier permeability and deliver doxorubicin to glioma cells; also used to enhance delivery of tariquidar (B1662512) and doxorubicin to breast cancer cells. nih.govmdpi.com |
Development of Novel Pro(34)-NPY Based Analogues with Enhanced Specificity or Stability
The development of novel analogues based on the Pro(34)-Neuropeptide Y (NPY) scaffold has been a important focus of research, aiming to improve the therapeutic potential of NPY-related compounds by enhancing their receptor subtype specificity and metabolic stability. The substitution of the 34th amino acid with proline is a key modification that significantly alters the peptide's interaction with the family of NPY receptors.
One of the earliest and most well-characterized analogues is [Leu31, Pro34]NPY. This compound demonstrated a significant breakthrough in the field by exhibiting high selectivity and affinity for the Y1 receptor subtype over the Y2 receptor. nih.govnih.gov In competitive binding assays, [Leu31, Pro34]NPY was effective at displacing radiolabeled NPY from cells expressing Y1 receptors, but not from those expressing only Y2 receptors. nih.govnih.gov This specificity is crucial for dissecting the distinct physiological functions mediated by the Y1 receptor.
The table below summarizes key Pro(34)-NPY based analogues and their notable characteristics.
| Analogue Name | Key Modifications | Primary Receptor Selectivity | Notable Characteristics |
| [Leu31, Pro34]NPY | Leucine (B10760876) at position 31, Proline at position 34 | Y1 Receptor nih.govnih.gov | High-affinity and specific Y1 agonist; useful tool for studying Y1-mediated functions. nih.govnih.gov |
| [Pro34]PYY | Proline at position 34 | Y1 Receptor | Renders the peptide much more selective for Y1 over Y2 receptors. |
| (P3L31P34)PYY(1-36) | Proline at position 3, Leucine at position 31, Proline at position 34 | Y1 Receptor | Designed for enhanced Y1 selectivity and resistance to DPP-4 degradation. Showed improved enzymatic stability but reduced biological potency in some assays. |
These efforts underscore a rational design approach, leveraging structure-activity relationship knowledge to create analogues with more desirable pharmacological profiles for preclinical investigation.
Elucidation of Unexplored Physiological Roles and Signaling Pathways
The creation of receptor-specific analogues like [Leu31, Pro34]NPY has been instrumental in elucidating the physiological roles and signaling pathways specifically governed by the Y1 receptor. Activation of the Y1 receptor by [Leu31, Pro34]NPY in human neuroblastoma cells has been shown to trigger a transient increase in cytoplasmic free calcium concentrations, a response similar to that induced by native NPY. nih.govnih.gov This confirms the analogue's function as an agonist that engages canonical G-protein-coupled receptor (GPCR) signaling pathways. All NPY receptors are known to couple via Gi/α to inhibit adenylate cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP). ulster.ac.uk
Beyond this fundamental signaling mechanism, the precise downstream consequences and the full spectrum of physiological roles modulated by Pro(34)-NPY analogues remain areas of active investigation. Known in vivo effects of [Leu31, Pro34]NPY include a potent increase in blood pressure, demonstrating its activity in the cardiovascular system. nih.govnih.gov Research also points to the involvement of Y1 receptor signaling in regulating osteoblast differentiation via the ERK signaling pathway.
However, many potential physiological roles are still considered unexplored. The widespread distribution of NPY receptors suggests functions that are not yet fully understood. guidetopharmacology.org Future research directions include:
Neuroinflammation: Neuropeptides can act as modulators of neuroinflammatory processes by influencing glial cell activity. The specific role of Y1 receptor activation by Pro(34)-NPY analogues in modulating microglia and astrocytes, and its potential therapeutic implications for neurodegenerative disorders, is an emerging field.
Learning and Memory: While the NPY system is broadly implicated in memory formation, the specific contribution of the Y1 receptor is complex. ulster.ac.uk Selective analogues like [Leu31, Pro34]NPY can be valuable tools to dissect the role of Y1 signaling in specific brain circuits involved in aversive learning and cognitive processes.
Kidney Function: Recent studies have implicated NPY signaling via the NPY2R in kidney disease. The role of the Y1 receptor in the glomerulus and its potential involvement in renal pathophysiology is a largely unexplored area where specific agonists could provide significant insights.
By providing selective tools to activate a single receptor subtype, Pro(34)-NPY analogues are essential for moving beyond the generalized effects of NPY and mapping the specific contributions of the Y1 receptor to health and disease.
Understanding Allosteric Modulation of NPY Receptors by Analogues
The development of ligands for G protein-coupled receptors (GPCRs), such as the NPY receptors, has traditionally focused on orthosteric agonists and antagonists that bind to the same site as the endogenous peptide. Pro(34)-NPY and its analogues, like [Leu31, Pro34]NPY, are classic examples of orthosteric agonists. nih.govnih.gov However, there is a growing interest in the concept of allosteric modulation as a novel strategy for drug discovery. researchgate.netnih.gov
Allosteric modulators bind to a topographically distinct site on the receptor, rather than the orthosteric binding pocket. nih.govnih.gov This binding can induce a conformational change that modulates the affinity or efficacy of the endogenous ligand. nih.gov These modulators are classified as:
Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. researchgate.netnih.gov
Negative Allosteric Modulators (NAMs): Inhibit the effect of the orthosteric agonist. researchgate.netnih.gov
Neutral Allosteric Modulators: Bind to the allosteric site without affecting the agonist's function. nih.gov
To date, research has not demonstrated that Pro(34)-NPY or its direct analogues function as allosteric modulators; they are understood to act directly at the orthosteric site. However, the study of allosteric modulation of NPY receptors is a critical future direction for the field. The potential advantages of allosteric modulators over orthosteric ligands are significant. They can offer greater subtype selectivity, as allosteric sites are often less conserved across receptor subtypes than the highly conserved orthosteric sites. nih.govnih.gov This can lead to drugs with fewer side effects. Furthermore, allosteric modulators only act in the presence of the endogenous ligand, which can help maintain the natural spatial and temporal patterns of physiological receptor activation.
While the allosteric modulation of NPY receptors is still in its early stages, some progress has been made, particularly for the Y4 receptor, where both positive and negative small-molecule allosteric modulators have been identified. guidetopharmacology.org A key opportunity for future research lies in screening for and designing allosteric modulators that can fine-tune the activity of specific NPY receptors. Understanding whether the binding of an orthosteric agonist like [Leu31, Pro34]NPY can be subtly adjusted by an allosteric compound could open up entirely new therapeutic possibilities, allowing for more nuanced control over the NPY system.
Challenges and Opportunities in Neuropeptide Drug Discovery
The pursuit of Pro(34)-NPY-based therapeutics is emblematic of the broader challenges and opportunities inherent in neuropeptide drug discovery. Neuropeptides offer immense therapeutic promise due to their high potency and specificity for their target receptors, which are often GPCRs involved in a wide array of physiological processes. ulster.ac.uk
Opportunities:
High Specificity and Potency: Neuropeptides and their analogues can achieve a level of receptor subtype specificity that is often difficult to attain with small-molecule drugs. This can translate into more targeted therapies with fewer off-target effects.
Vast Target Landscape: The large number of neuropeptides and their receptors provides a rich source of potential drug targets for numerous disorders, including metabolic diseases, psychiatric conditions, and neurological disorders. ulster.ac.uk
Rational Design: Advances in peptide chemistry and structural biology allow for the rational design of analogues with improved properties. As seen with (P3L31P34)PYY(1-36), modifications can be made to enhance stability and selectivity, addressing key liabilities of natural peptides.
Challenges:
Poor Pharmacokinetic Properties: A major hurdle for neuropeptide therapeutics is their inherent instability and short plasma half-life due to rapid degradation by proteases. ulster.ac.uk While strategies like amino acid substitution can improve stability, this remains a significant challenge.
Blood-Brain Barrier (BBB) Penetration: For neurological targets, the inability of most peptides to cross the BBB is a critical limitation, necessitating invasive delivery methods or complex chemical modifications.
Cost and Scale of Manufacturing: The synthesis and purification of complex peptides are often more expensive and challenging to scale up compared to traditional small-molecule drugs.
Balancing Stability and Potency: As observed with some PYY analogues, modifications designed to increase stability can sometimes lead to a decrease in biological activity. Achieving the optimal balance is a key challenge in the design process.
The development of Pro(34)-NPY analogues illustrates this dynamic. While compounds like [Leu31, Pro34]NPY are invaluable research tools for exploring Y1 receptor function, translating them into viable therapeutics requires overcoming these significant hurdles. Future success in this field will likely depend on innovative drug delivery technologies and continued advances in peptide engineering to create next-generation analogues with enhanced stability, bioavailability, and efficacy.
Q & A
Q. How to ensure reproducibility in Pro(34)-NPY receptor affinity studies?
- Methodological Answer : Follow ARRIVE guidelines for experimental reporting, including detailed protocols for peptide synthesis (e.g., HPLC purity >95%), buffer composition, and temperature controls. Share raw data and analysis scripts via repositories like Zenodo to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
